molecular formula C8H11N5 B12818668 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine

Cat. No.: B12818668
M. Wt: 177.21 g/mol
InChI Key: ZJIKBYZUXQAZFQ-UHFFFAOYSA-N
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Description

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine is a heterocyclic compound that contains both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine typically involves the reaction of 2-hydrazinopyridine with an appropriate imidazole derivative. One common method is the condensation reaction between 2-hydrazinopyridine and 4,5-dihydro-1H-imidazole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole and pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole and pyridine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction could produce 4,5-dihydroimidazole derivatives.

Scientific Research Applications

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-Chloro-5-[(2-hydrazino-4,5-dihydro-1H-imidazol-1-yl)methyl]pyridine

Uniqueness

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine is unique due to the presence of both an imidazole and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science.

Biological Activity

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine, also known by its CAS number 803617-97-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and cardiovascular activities based on diverse research findings.

  • Molecular Formula : C₈H₁₁N₅
  • Molecular Weight : 177.21 g/mol
  • CAS Number : 803617-97-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of imidazoline have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The anticancer properties of related pyrazole and imidazole derivatives have been extensively studied. For example, certain compounds exhibited cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460. The growth inhibition (GI) and lethal concentration (LC) values were reported as follows:

CompoundGI₅₀ (μM)LC₅₀ (μM)Cell Line
Compound 13.7912.50MCF7
Compound 242.30-NCI-H460

Notably, compounds derived from the imidazole structure have demonstrated significant antiproliferative activity with IC₅₀ values as low as 0.30 nM in inhibiting VEGF-induced proliferation in human umbilical vein endothelial cells .

Cardiovascular Activity

Research has also explored the cardiovascular effects of related compounds featuring the imidazoline moiety. A study focused on the synthesis of derivatives that showed affinity for imidazoline binding sites (IBS). These compounds were evaluated for their potential as antihypertensive agents, demonstrating promising results in lowering blood pressure through modulation of these binding sites .

Case Studies

  • Antimicrobial Evaluation :
    A study conducted by Bouabdallah et al., evaluated several hydrazine derivatives for their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives containing the imidazoline structure significantly inhibited bacterial growth, supporting the hypothesis that structural modifications can enhance antimicrobial properties .
  • Anticancer Screening :
    In a comprehensive screening of pyrazole-linked compounds, several derivatives exhibited potent cytotoxicity against HepG2 and BT474 cell lines with IC₅₀ values below 1 μM. This suggests that the incorporation of hydrazine and imidazole functionalities can lead to improved anticancer activity .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-2-pyridin-2-ylhydrazine

InChI

InChI=1S/C8H11N5/c1-2-4-9-7(3-1)12-13-8-10-5-6-11-8/h1-4H,5-6H2,(H,9,12)(H2,10,11,13)

InChI Key

ZJIKBYZUXQAZFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NNC2=CC=CC=N2

Origin of Product

United States

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